molecular formula C24H36Br2S2Si B1403321 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene CAS No. 1160106-14-8

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene

Cat. No. B1403321
CAS RN: 1160106-14-8
M. Wt: 576.6 g/mol
InChI Key: PVZQCRDPHHCCRP-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a dithienosilole-benzothiadiazole copolymer used for electrochemistry methods of polymer packing and future material study and device applications .


Synthesis Analysis

The synthesis of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .


Molecular Structure Analysis

The molecule contains a total of 67 bonds. There are 31 non-H bonds, 10 multiple bonds, 14 rotatable bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophenes .


Chemical Reactions Analysis

The compound allows more effective conjugation if embedded into semiconducting polymers which in turn will have a lower band gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula .

Scientific Research Applications

Electropolymerization and Applications

A study by Tutuncu, Cihaner, and Ozkut (2019) explored the synthesis and electropolymerization of a monomer containing dithienosilole and 3,4-propylenedioxythiophene units, including 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene. This polymer exhibits both fluorescent and electrochromic properties, emitting reddish pink light and changing color from purple to transmissive cyan. It demonstrates potential for use in optoelectronic applications due to its optical properties and fast color switching ability (Tutuncu, Cihaner, & Ozkut, 2019).

Photovoltaic Applications

Xiao, Zhou, and You (2008) synthesized a series of conjugated polymers incorporating a variant of the this compound unit. These polymers were designed to enhance π-electron delocalization, making them suitable for use in photovoltaic devices. The polymers' structural design facilitated better solubility and photovoltaic device fabrication, contributing to advancements in solar energy technology (Xiao, Zhou, & You, 2008).

Organic Electronics

Nketia-Yawson et al. (2018) synthesized a polymer based on planar 4,7-bis(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole moieties. This material demonstrated exceptional hole mobility and low threshold voltage in organic thin-film transistors, indicating significant potential for electronic applications (Nketia-Yawson et al., 2018).

Solar Cell Efficiency

Ni et al. (2015) focused on small-molecule organic solar cells using a dithienosilole-based molecule. They observed that even minor variations in the molecular structure significantly impacted the optical, electrochemical, and photovoltaic performance. Their research underscores the importance of molecular engineering in developing efficient solar cells (Ni et al., 2015).

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .

Future Directions

The compound is used for electrochemistry methods of polymer packing and future material study and device applications . It allows more effective conjugation if embedded into semiconducting polymers which in turn will have a lower band gap .

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine atoms are particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved. Additionally, the dioctyl side chains of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene contribute to its hydrophobic nature, affecting its solubility and distribution within biological systems .

Cellular Effects

The effects of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular behavior and function. Additionally, 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes .

Molecular Mechanism

At the molecular level, 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule’s activity. For example, the bromine atoms in 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression, cell signaling, and metabolism .

Dosage Effects in Animal Models

The effects of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and function. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is involved in various metabolic pathways within biological systems. The compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the bromine atoms in the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting their activity and function .

Transport and Distribution

The transport and distribution of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene within cells and tissues are influenced by its hydrophobic nature and molecular structure. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. Additionally, the dioctyl side chains of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene contribute to its ability to cross cell membranes and distribute within lipid-rich environments .

Subcellular Localization

The subcellular localization of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within cells through various mechanisms, including targeting signals and post-translational modifications. For example, the bromine atoms in the compound can interact with specific proteins or lipids, directing its localization to particular subcellular regions. This localization can affect the compound’s activity and function, including its interactions with other biomolecules and its influence on cellular processes .

properties

IUPAC Name

4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36Br2S2Si/c1-3-5-7-9-11-13-15-29(16-14-12-10-8-6-4-2)19-17-21(25)27-23(19)24-20(29)18-22(26)28-24/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZQCRDPHHCCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Br2S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737894
Record name 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160106-14-8
Record name 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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